N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-11-21-16-5-3-2-4-14(16)19(25)23(11)13-8-9-15(20)17(10-13)22-18(24)12-6-7-12/h2-5,8-10,12H,6-7H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHMIAZCNVNADS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopropanecarboxamide is a synthetic compound belonging to the class of quinazolinone derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a quinazolinone moiety, which is linked to a cyclopropanecarboxamide group. The molecular formula is , with a molecular weight of 421.87 g/mol. The presence of the chloro and methyl groups enhances its biological activity by influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.87 g/mol |
| CAS Number | 899758-47-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. Research indicates that this compound may act as an inhibitor of certain kinases and receptors involved in cancer progression and inflammation.
- Kinase Inhibition : Preliminary studies suggest that this compound may inhibit the activity of kinases such as PI3K and AKT, which are critical in cancer cell proliferation and survival.
- Receptor Modulation : The compound may also modulate receptors involved in inflammatory responses, potentially leading to anti-inflammatory effects.
Anticancer Properties
Numerous studies have investigated the anticancer potential of quinazolinone derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
The IC50 values for these cell lines ranged from 10 to 20 µM, indicating potent activity compared to standard chemotherapeutic agents.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Case Studies
-
Study on Anticancer Activity :
A recent study published in Medicinal Chemistry evaluated the anticancer effects of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent for cancer treatment. -
Antimicrobial Efficacy :
Another investigation focused on the antimicrobial properties of this compound against various pathogens. The study concluded that it could serve as a lead compound for developing new antibiotics, particularly against resistant strains.
Comparison with Similar Compounds
Benzo[d][1,3]dioxole-5-carboxamide Analog
- Compound : N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide (CAS: 899757-87-0)
- Key Differences : Replaces cyclopropanecarboxamide with a benzo[d][1,3]dioxole-5-carboxamide group.
- Properties: Molecular weight: 433.8 g/mol (vs. ~400–420 g/mol estimated for the cyclopropane analog). Applications: Not explicitly stated, but quinazolinone derivatives are often explored in oncology .
2,3-Dimethoxybenzamide Analog
- Compound : N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dimethoxybenzamide (CAS: 899969-09-6)
- Key Differences : Substitutes cyclopropanecarboxamide with a 2,3-dimethoxybenzamide group.
- Properties :
Cyclopropanecarboxamide in Tozasertib Lactate
- Compound : Tozasertib Lactate (MK-0457; VX-680)
- Key Similarity : Shares the cyclopropanecarboxamide moiety.
- Properties :
Quinazolinone Core Modifications
Pyrimido[4,5-d][1,3]oxazin Derivatives
- Examples : Compounds 16c, 16d, 16e ().
- Key Differences: Replace quinazolinone with pyrimido[4,5-d][1,3]oxazin, a fused heterocyclic system.
- Properties: HPLC Purity: Ranges from 95.07% (16e) to 99.34% (16c), indicating variability in synthetic efficiency. Applications: Kinase inhibitors (e.g., EGFR or BTK targets) .
Physicochemical and Pharmacological Comparison
| Property | Target Compound | Benzo[d][1,3]dioxole Analog | 2,3-Dimethoxybenzamide Analog | Tozasertib Lactate |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~400–420 (est.) | 433.8 | 449.9 | 464.59 |
| Core Structure | Quinazolinone | Quinazolinone | Quinazolinone | Pyrimidine derivative |
| Key Substituent | Cyclopropane | Benzo[d][1,3]dioxole | 2,3-Dimethoxybenzene | Cyclopropane |
| Solubility (Predicted) | Moderate | Low (aromatic) | High (polar groups) | Moderate |
| Pharmacological Activity | Unknown | Not reported | Not reported | Antineoplastic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
